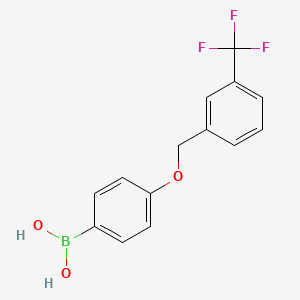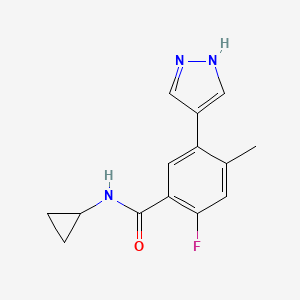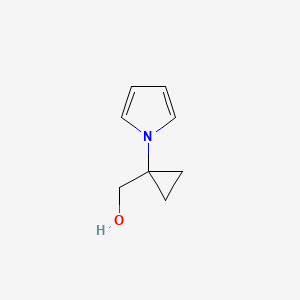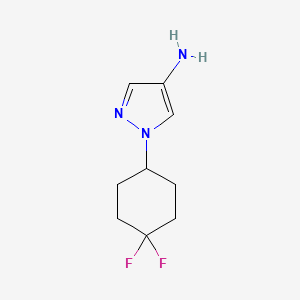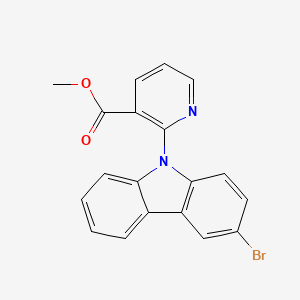
methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate is a chemical compound with the molecular formula C19H13BrN2O2 and a molecular weight of 381.223 g/mol . It is a derivative of carbazole and nicotinic acid, featuring a bromine atom at the 3-position of the carbazole ring and a methyl ester group at the 2-position of the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate typically involves the bromination of carbazole followed by coupling with nicotinic acid. One common method includes the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3) to yield 3-bromo-9H-carbazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbazole and nicotinate moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can modify the functional groups on the nicotinate moiety .
科学的研究の応用
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its optoelectronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and photophysical properties.
作用機序
The mechanism of action of methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate depends on its application. In organic electronics, its optoelectronic properties are attributed to the conjugated system of the carbazole and nicotinate moieties, which facilitate charge transport and light emission . In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
Methyl 2-(3-bromo-9H-carbazolyl)benzoate: Similar in structure but with a benzoate moiety instead of nicotinate.
2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine: Features dimethyl substitutions on the carbazole rings and a pyridine core.
1,2-Bis(3,6-dibromo-9H-carbazol-9-yl)methylbenzene: Contains dibromo substitutions and a benzene core.
Uniqueness
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate is unique due to the presence of both carbazole and nicotinate moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .
特性
分子式 |
C19H13BrN2O2 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
methyl 2-(3-bromocarbazol-9-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-6-4-10-21-18(14)22-16-7-3-2-5-13(16)15-11-12(20)8-9-17(15)22/h2-11H,1H3 |
InChIキー |
NCNRYQSDXUTBIF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


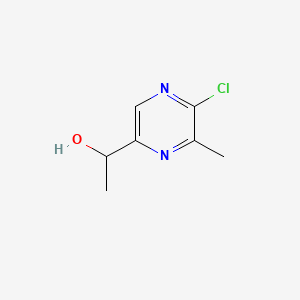


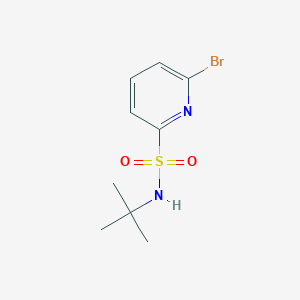
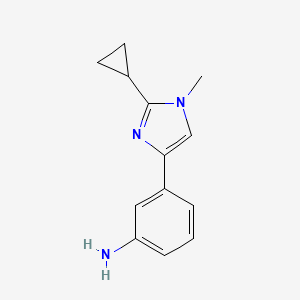

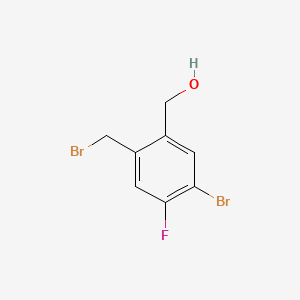
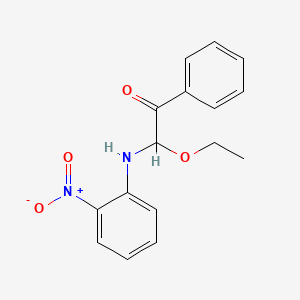
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
